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Compound of Interest

Compound Name:
2-(Acetoxymethoxy)-1,3-

propanediyl dibenzoate

CAS No.: 1185159-39-0

Cat. No.: B563338

Get Quote

The nomenclature "[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate" implies a glycerol-

derived backbone. A systematic deconstruction suggests the following structure:

A central three-carbon "propyl" chain, synonymous with a glycerol scaffold.

Two "benzoate" groups (C6H5CO2-), one acting as an ester of the primary propyl chain

(...propyl] benzoate) and the other as a substituent on the chain (3-benzoyloxy...). This

suggests a 1,3-disubstituted glycerol.

A specialized "acetyloxymethoxy" group (CH3CO2CH2O-) at the 2-position. This is an

acyloxyalkyl ether, a class of chemical moiety frequently employed in prodrug design to

enhance properties such as solubility or permeability.

Based on this analysis, the proposed structure for this guide is 2-(acetyloxymethoxy)propane-

1,3-diyl dibenzoate. This molecule represents a classic prodrug design, where a potentially

active core (glycerol 1,3-dibenzoate) is masked with a cleavable promoiety to optimize its

delivery or release characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b563338#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chapter 1: Molecular Profile and Predicted
Physicochemical Properties
While experimental data for the target compound is unavailable, we can predict its core

properties by analyzing its constituent parts and comparing them to known molecules like

Glyceryl 1,3-dibenzoate.

Proposed Molecular Identifiers:

IUPAC Name: [2-(acetyloxymethoxy)-3-(benzoyloxy)propyl] benzoate

Alternate Name: 2-(acetyloxymethoxy)propane-1,3-diyl dibenzoate

Molecular Formula: C20H20O7

Molecular Weight: 372.37 g/mol

CAS Number: Not Assigned

Table 1: Predicted Physicochemical Properties vs.
Analogs
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Property
Predicted for
Target Compound

Glycerol 1,3-
dibenzoate
(Analog)[1]

Rationale for
Prediction

Molecular Weight 372.37 g/mol 300.30 g/mol

Calculated based on

the addition of the

C3H4O2

(acetyloxymethoxy)

moiety.

LogP (Octanol/Water) ~2.9 - 3.4 2.7

The acyloxymethoxy

group adds both polar

(ether, ester) and non-

polar (alkyl) character,

likely causing a slight

to moderate increase

in lipophilicity.

Hydrogen Bond

Donors
0 1 (hydroxyl group)

The free hydroxyl

group of the glycerol

backbone is capped

by the

acetyloxymethoxy

ether.

Hydrogen Bond

Acceptors
7 5

The addition of two

extra oxygen atoms in

the acetyloxymethoxy

group increases the

count.

Aqueous Solubility Low to Moderate Low

The acyloxymethoxy

moiety is a common

strategy to enhance

solubility, but the

overall large aromatic

structure will keep it

relatively low.[2]
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Chemical Stability
Labile in aqueous

media
Stable

The acyloxymethoxy

ether linkage is

designed to be

hydrolyzed chemically

or enzymatically.[3][4]

Chapter 2: Rationale for Molecular Design: The
Acyloxymethoxy Prodrug Moiety
The most compelling feature of the proposed molecule is the acetyloxymethoxy group. Such

acyloxyalkyl ethers are a well-established tool in medicinal chemistry used to create prodrugs.

[2][5] A prodrug is an inactive or less active derivative of a parent drug that undergoes

biotransformation in the body to release the active pharmacological agent.[6]

The rationale for this design is typically to overcome a specific barrier in drug delivery, such as:

Poor Aqueous Solubility: Masking a polar functional group (like the hydroxyl in glycerol 1,3-

dibenzoate) can modulate solubility.

Low Membrane Permeability: Increasing lipophilicity can enhance passage across biological

membranes.

Chemical Instability: Protecting a key functional group until it reaches the target site.

Mechanism of Action: Bioactivation Pathway

The acyloxymethoxy group is designed for two-step enzymatic or chemical hydrolysis to

release the active parent drug (glycerol 1,3-dibenzoate). This cascade reaction is a key feature

of its design.

Esterase Cleavage: Non-specific esterase enzymes, abundant in plasma and tissues, first

hydrolyze the terminal acetyl group. This yields an unstable hydroxymethyl ether

intermediate.[7]

Spontaneous Elimination: The hydroxymethyl ether intermediate rapidly and spontaneously

decomposes, eliminating formaldehyde and releasing the free hydroxyl group of the parent
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drug.[8]

This reliable, two-stage cleavage mechanism makes the acyloxymethoxy group a predictable

and effective promoiety.

Systemic Circulation / Target Tissue

[2-(acetyloxymethoxy)-
3-benzoyloxypropyl] benzoate

(Prodrug)

Unstable Hydroxymethyl
Ether Intermediate

Step 1: Esterase
Hydrolysis

Glycerol 1,3-dibenzoate
(Active Drug)

Step 2: Spontaneous
Elimination

Acetic Acid +
Formaldehyde
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Caption: Proposed bioactivation pathway for the prodrug.

Chapter 3: Proposed Synthesis and
Characterization
A plausible synthetic route to [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate would

involve the protection of a glycerol backbone, introduction of the benzoate esters, and a final

key step to form the acyloxymethoxy ether.

Logical Synthesis Workflow
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Caption: A potential, multi-step synthetic workflow.

Experimental Protocol: Synthesis of the Acyloxymethoxy Ether (Step 4)

This protocol is hypothetical and based on standard procedures for creating acyloxyalkyl

ethers.

Preparation: Dissolve Glycerol 1,3-dibenzoate (1 equivalent) in a dry, aprotic solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen

or argon).

Base Addition: Add a non-nucleophilic base, such as proton sponge or a hindered amine

base (e.g., 2,6-lutidine) (1.2 equivalents), to the solution and stir for 10-15 minutes at room

temperature.

Alkylation: Cool the reaction mixture to 0 °C. Slowly add acyloxymethyl halide, such as

bromomethyl acetate (1.1 equivalents), dropwise via syringe.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup: Upon completion, quench the reaction with a saturated aqueous solution of

ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract the

organic layer. Wash the organic layer sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and

concentrate the solvent in vacuo. Purify the resulting crude product by column

chromatography on silica gel to yield the final target compound.

Structural Characterization:
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The identity and purity of the synthesized compound would be confirmed using a suite of

standard analytical techniques:

1H and 13C NMR: To confirm the chemical structure, proton and carbon environments, and

successful installation of all three ester/ether groups.

Mass Spectrometry (MS): To verify the molecular weight (372.37 g/mol ) and fragmentation

pattern.

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic

C=O stretches of the ester groups (~1720 cm-1) and C-O stretches of the ether linkages.

Chapter 4: Inferred Biological Activity and Potential
Applications
The biological profile of this molecule is entirely dependent on the activity of its "parent drug,"

glycerol 1,3-dibenzoate, which is released upon hydrolysis. Benzoate derivatives have a wide

range of applications, from food preservatives to active pharmaceutical ingredients.

Potential Therapeutic Areas (Inferred):

Antimicrobial / Antifungal Agent: Benzoic acid and its simple esters are well-known for their

preservative and antimicrobial properties.[9] The parent drug could be investigated as a

topical or localized antifungal or antibacterial agent, with the prodrug form providing

enhanced skin penetration.

Plasticizer / Excipient: Di- and tri-esters of glycerol, such as glycerol tribenzoate, are used as

plasticizers in pharmaceutical formulations and medical devices.[10] While less likely for this

specific structure, it falls within this chemical class.

Analgesic / Anti-inflammatory: More complex benzoate derivatives, especially those derived

from salicylic acid (2-hydroxybenzoic acid), are potent anti-inflammatory and analgesic

agents.[11][12] If the glycerol dibenzoate core were found to have similar activity (e.g., as a

COX inhibitor), this prodrug would be a rational approach to improve its delivery.

The ultimate application hinges on the currently unknown pharmacological activity of the parent

compound, glycerol 1,3-dibenzoate. The primary value of the prodrug design is to make that
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parent compound "druggable" by improving its pharmacokinetic profile.

Conclusion
While "[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate" does not appear to be a known

compound, its name allows for the deduction of a plausible structure that serves as an

excellent case study in modern prodrug design. It combines a glycerol dibenzoate core with a

cleavable acyloxymethoxy promoiety, a strategy aimed at improving the physicochemical

properties and bioavailability of a parent molecule. The proposed synthesis is achievable

through established organic chemistry methods. The true potential of this compound can only

be unlocked by first synthesizing and profiling the pharmacological activity of its parent, glycerol

1,3-dibenzoate. This theoretical guide provides a comprehensive framework for any researcher

undertaking such an investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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